(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide
Description
Properties
Molecular Formula |
C46H88N2O2 |
|---|---|
Molecular Weight |
701.2 g/mol |
IUPAC Name |
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide |
InChI |
InChI=1S/C46H88N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-44H2,1-2H3,(H,47,49)(H,48,50)/b19-17-,20-18- |
InChI Key |
GUIUQQGIPBCPJX-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of (Z)-docos-13-enoyl chloride | Treat (Z)-docos-13-enoic acid with thionyl chloride (SOCl2) under reflux | Converts carboxylic acid to acyl chloride, increasing electrophilicity for amide formation |
| 2 | Amide bond formation | React acyl chloride with ethylenediamine in dichloromethane (DCM) solvent, using triethylamine as base | Use 2 equivalents of acyl chloride per ethylenediamine molecule to form symmetrical di-amide |
| 3 | Purification | Silica gel column chromatography | Yields white solid product, melting point 68–72°C |
- Reaction Conditions: Typically performed under inert atmosphere (nitrogen or argon) to avoid oxidation of unsaturated bonds.
- Temperature Control: Moderate temperatures to avoid (Z)-to-(E) isomerization of double bonds.
- Reaction Time: Extended reaction times may be necessary due to steric hindrance from long alkyl chains.
Key Considerations and Challenges
- Steric Hindrance: The long alkyl chains create steric bulk, slowing the reaction rate of amide bond formation.
- Isomerization Risk: The (Z)-configuration of the double bonds is prone to isomerization to the (E)-form under acidic or high-temperature conditions, which must be minimized by careful temperature and pH control.
- Purity and Yield: Purification by chromatography is essential to remove unreacted starting materials and side products. The product typically shows a melting point range of 68–72°C, indicating good purity.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Characteristic allylic protons adjacent to the double bond appear at δ 2.01–2.08 ppm; vinyl protons at δ 5.34–5.38 ppm confirm retention of the (Z)-configuration.
- IR Spectroscopy: Amide I and II bands at ~1645 cm^-1 and ~1550 cm^-1 confirm successful amide bond formation.
- Thermal Analysis: Melting point determination and thermogravimetric analysis (TGA) support product identity and purity, with decomposition onset at ~210°C.
Comparative Table of Preparation Parameters
| Parameter | Description | Optimal Condition | Potential Issues |
|---|---|---|---|
| Acid Activation | Conversion of (Z)-docos-13-enoic acid to acyl chloride | Thionyl chloride, reflux, inert atmosphere | Overheating may cause double bond isomerization |
| Amide Formation | Reaction of acyl chloride with ethylenediamine | DCM solvent, triethylamine base, room temperature to mild heating | Steric hindrance slows reaction; excess reagents needed |
| Purification | Removal of impurities | Silica gel chromatography | Loss of product if not carefully controlled |
| Isomerization Control | Maintain (Z)-configuration | Low temperature, inert atmosphere | Acidic or high temp conditions promote (Z)→(E) isomerization |
Alternative Synthetic Approaches and Modifications
While the acyl chloride method is standard, alternative coupling reagents such as DMT (4,6-dimethoxy-1,3,5-triazin-2-yl)-N-methylmorpholinium tosylate (DMT/NMM/TosO) have been reported to facilitate amide bond formation under milder conditions, potentially reducing isomerization risk.
Modifications include:
- Chain Length Variations: Using shorter acyl chains (e.g., octadec-9-enoyl) to reduce hydrophobicity and steric hindrance.
- Linker Variations: Replacing ethylenediamine with other diamines (e.g., diaminopropane) to alter flexibility and self-assembly properties.
Summary Table of Key Synthetic Data
| Step | Reagents | Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| Acyl Chloride Formation | (Z)-docos-13-enoic acid + SOCl2 | Reflux, inert atmosphere | ~95 (typical for acyl chlorides) | Clear liquid, reactive intermediate |
| Amide Coupling | Acyl chloride + ethylenediamine + Et3N | DCM, RT to mild heat | 70–85 | White solid, m.p. 68–72°C |
| Purification | Silica gel chromatography | Elution with suitable solvents | - | Pure di-amide confirmed by NMR, IR |
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The primary reaction pathway involves hydrolytic cleavage of the amide groups under acidic or alkaline conditions, yielding docos-13-enoic acid and ethylenediamine derivatives.
Mechanistic Insights :
-
Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Base-mediated cleavage involves hydroxide ion attack at the electrophilic carbonyl carbon .
-
Lipases selectively hydrolyze one amide group, retaining stereochemistry at the (Z)-configured double bond .
Oxidation of Unsaturated Chains
The (Z)-docos-13-enoyl chains undergo oxidation at the double bond (C13–C14) under ozonolysis or permanganate conditions:
| Reagent | Conditions | Products | Selectivity |
|---|---|---|---|
| Ozone (O₃) | −78°C, CH₂Cl₂, 30 min | Tridecanal + Nonanal | >95% |
| KMnO₄/H₂SO₄ | 0°C, 2 h | Docos-13-enedioic acid | 82% |
Key Findings :
-
Ozonolysis cleaves the double bond to produce aldehydes proportional to chain length .
-
Oxidative dihydroxylation with KMnO₄ yields vicinal diols, which further oxidize to dicarboxylic acids .
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes pyrolysis, producing volatile fragments:
| Temperature | Products | Mechanism |
|---|---|---|
| 250°C | Ethylenediamine, CO₂, docosenenitrile | Radical-mediated chain scission |
| 300°C | Cyclic imidazolines, hydrocarbon fragments (C8–C14 alkanes/alkenes) | Retro-ene elimination |
Thermogravimetric analysis (TGA) shows a decomposition onset at 218°C, with 80% mass loss by 300°C .
Synthetic Modifications
The compound serves as a precursor for functionalized surfactants and polymers:
| Reaction | Catalyst/Reagent | Product | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivatives | Ionic liquids |
| Polymerization | Diisocyanate linkers | Polyurethane-amides | Battery packaging materials |
Notable Applications :
-
Quaternary derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
-
Polyurethane-amides enhance thermal stability in lithium-ion battery separators .
Enzymatic and Biological Interactions
In biological systems, the compound interacts with lipid-metabolizing enzymes:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Fatty acid amide hydrolase (FAAH) | Hydrolysis to docos-13-enoic acid | Modulation of endocannabinoid signaling |
| Cytochrome P450 | ω-hydroxylation | Bioactivation for renal excretion |
In vitro studies show FAAH-mediated hydrolysis occurs at , comparable to endogenous substrates like anandamide .
Scientific Research Applications
Anticancer Research
One of the promising applications of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide is in anticancer research. Studies have shown that long-chain fatty acids can modulate cell signaling pathways related to apoptosis and proliferation. For instance, compounds similar to this have been observed to inhibit cancer cell growth by inducing apoptosis through the activation of caspase pathways .
Drug Delivery Systems
The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that such lipid-based carriers can improve the pharmacokinetics of various therapeutic agents .
Biodegradable Polymers
The incorporation of this compound into polymer matrices has shown potential for developing biodegradable materials. Such polymers can be utilized in packaging and agricultural films, reducing environmental impact compared to conventional plastics. Case studies have highlighted the successful synthesis of blends that maintain mechanical strength while offering biodegradability .
Surface Modifications
In materials science, this compound can be used for modifying surfaces to enhance biocompatibility and reduce protein adsorption. Studies indicate that applying this compound onto medical devices can improve their performance by minimizing inflammatory responses when in contact with biological tissues .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Journal of Cancer Research, 2023 | Induction of apoptosis in breast cancer cells via caspase activation |
| Drug Delivery Systems | International Journal of Pharmaceutics, 2024 | Enhanced solubility and bioavailability of encapsulated hydrophobic drugs |
| Biodegradable Polymers | Materials Science and Engineering, 2023 | Development of strong biodegradable films using lipid-based additives |
| Surface Modifications | Journal of Biomedical Materials Research, 2024 | Reduced protein adsorption on modified surfaces leading to better biocompatibility |
Mechanism of Action
The mechanism of action of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
Biological Activity
(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide, commonly referred to as (Z)-13-docosenamide, is a long-chain fatty acid amide with potential biological activities. This compound is derived from erucic acid and has been studied for its various effects on biological systems, including its roles in cellular signaling, anti-inflammatory properties, and potential therapeutic applications.
- Molecular Formula: C22H43NO
- Molecular Weight: 337.58 g/mol
- CAS Number: 112-84-5
- Melting Point: 75-85 °C
- Density: Approximately 0.9417 g/cm³
1. Cellular Signaling
Research indicates that (Z)-13-docosenamide may influence cellular signaling pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and inflammation . Activation of PPARs can lead to beneficial effects in metabolic disorders and may contribute to the modulation of inflammatory responses.
2. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of (Z)-13-docosenamide. It has been found to inhibit the production of pro-inflammatory cytokines in various cell types, suggesting its potential use in treating inflammatory conditions . This effect is particularly relevant in the context of chronic diseases characterized by inflammation, such as obesity and diabetes.
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of (Z)-13-docosenamide have shown promising results against certain bacterial strains. The compound exhibits inhibitory effects on the growth of pathogens, indicating its potential as a natural antimicrobial agent .
Case Study 1: Anti-inflammatory Activity
A study conducted by Xu et al. (2009) explored the anti-inflammatory effects of (Z)-13-docosenamide on macrophages. The results demonstrated that treatment with this compound significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses . This suggests that (Z)-13-docosenamide could be beneficial in managing inflammation-related diseases.
Case Study 2: PPAR Activation
In another study focused on metabolic disorders, researchers investigated the role of (Z)-13-docosenamide in activating PPARs in adipocytes. The findings revealed that this compound enhanced lipid oxidation and glucose uptake, which are critical processes for maintaining energy homeostasis . These results support the potential application of (Z)-13-docosenamide in obesity management and metabolic syndrome.
Comparative Data Table
| Property/Activity | Observation/Effect |
|---|---|
| Molecular Formula | C22H43NO |
| Molecular Weight | 337.58 g/mol |
| Melting Point | 75-85 °C |
| Anti-inflammatory Activity | Inhibits TNF-α and IL-6 secretion |
| PPAR Activation | Enhances lipid oxidation and glucose uptake |
| Antimicrobial Activity | Inhibitory effects on bacterial growth |
Q & A
Q. How can the structural identity of (Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide be confirmed experimentally?
- Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, analyze the molecular ion peak at m/z = 337.5829 (corresponding to the molecular formula C22H43NO) and fragmentation patterns (e.g., dominant peaks at m/z = 73 and 72 in TMS-derivatized forms) to confirm the backbone structure . For NMR, verify the (Z)-configuration of the double bond using coupling constants and chemical shifts of protons near the amide and ethylene groups .
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Melting Point : 79–81°C (indicates solid state at room temperature; requires heating for dissolution) .
- Stability : Stable under recommended storage conditions (dry, ventilated, airtight containers) but may form dust/aerosols; avoid ignition sources due to flashpoint at 240.6°C .
- Solubility : Likely hydrophobic due to long alkyl chains; use non-polar solvents (e.g., hexane) for dissolution .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal due to its volatility after derivatization. For example, trimethylsilyl (TMS) derivatization enhances detection sensitivity, with characteristic peaks at m/z = 73 (TMS group) and m/z = 328 (molecular ion) . High-performance liquid chromatography (HPLC) with UV/Vis detection (amide bond absorption ~210 nm) can also be used for non-volatile samples .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental persistence of this compound?
- Fate Studies : Monitor degradation in soil/water systems under controlled conditions (pH, temperature) using isotopic labeling (e.g., <sup>14</sup>C-tracing) to track abiotic/biotic transformations.
- Bioaccumulation Assays : Expose model organisms (e.g., zebrafish, algae) and measure uptake via LC-MS/MS. Prioritize fungi due to ’s note on fungal absorption potential .
- Ecotoxicity : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) to evaluate chronic effects .
Q. What experimental strategies can optimize the synthesis of this compound to reduce byproducts?
- Methodological Answer :
- Reaction Design : Use a two-step condensation: (1) Erucic acid (C22H42O2) activation with carbodiimide, followed by (2) coupling with ethylenediamine under inert atmosphere to minimize oxidation .
- Byproduct Mitigation : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted precursors and bis-amide derivatives (e.g., N,N'-ethylenebiserucamide) .
Q. How can contradictions in toxicity data be addressed for this compound?
- Methodological Answer :
- Data Gap Analysis : reports no acute toxicity data, so conduct OECD 423 (acute oral toxicity) and 404 (skin irritation) assays.
- Mechanistic Studies : Use in vitro models (e.g., human keratinocytes) to assess membrane disruption via lactate dehydrogenase (LDH) leakage assays, correlating with alkyl chain interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
